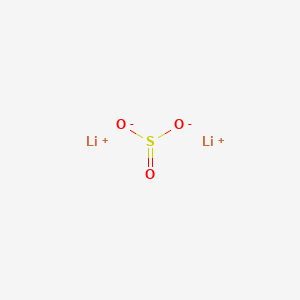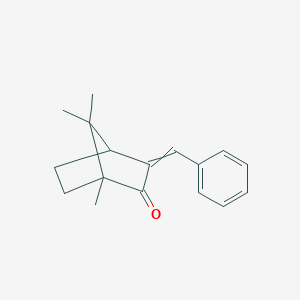
苯亚甲基樟脑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylidene camphor, also known as 3-benzylidene camphor, is a polycyclic organic compound. It is highly stable in ultraviolet light and is primarily used as a UV filter in cosmetic products. This compound absorbs UV rays, which are a significant cause of premature aging of the skin and the development of melanoma and other forms of skin cancer .
科学研究应用
Benzylidene camphor has several scientific research applications, including:
Chemistry: Used as a UV filter in sunscreen formulations to protect the skin from harmful UV radiation.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications, particularly in the prevention of skin cancer and other UV-induced skin disorders.
Industry: Used in the formulation of various cosmetic and personal care products, including sunscreens, lotions, and creams
作用机制
Target of Action
Benzylidene camphor, also known as 3-Benzylidene camphor, is primarily used as a UV light absorber . It is an active ingredient in sunscreen products and is used to protect the skin from harmful UV rays . The primary targets of benzylidene camphor are the skin cells that it protects from UV radiation .
Mode of Action
Benzylidene camphor works by absorbing UV radiation and converting it into less damaging infrared radiation (heat) . This prevents the UV radiation from causing damage to the skin cells. It has also been shown to interact with estrogen receptors and the progesterone receptor .
Biochemical Pathways
It has been shown to interact with estrogen receptors and the progesterone receptor . This suggests that it may affect hormonal pathways in the body. Additionally, it has been reported to act with inflammatory pathways by activating p38 MAPK and NF-B, leading to the production of inflammatory TNF- and IL-6 .
Pharmacokinetics
It is known that benzylidene camphor is lipophilic, which suggests that it can be absorbed into the skin and potentially enter systemic circulation . Its lipophilicity also suggests that it could accumulate in certain tissues .
Result of Action
The primary result of benzylidene camphor’s action is the protection of skin cells from UV radiation . By absorbing UV radiation and converting it into less damaging heat, it prevents the UV radiation from causing cellular damage. It has also been shown to have a range of effects in different models, interacting with multiple pathways and causing long-term effects even at low doses .
Action Environment
Environmental factors can influence the action of benzylidene camphor. For example, a higher pH value and the presence of salinity can reduce the amount of sorption of benzylidene camphor . Additionally, benzylidene camphor can be released into the environment, where it can accumulate in aquatic organisms and potentially cause harm .
生化分析
Biochemical Properties
Benzylidene camphor has been shown to interact with various biomolecules. For instance, it has been found to interact with proteins and enzymes involved in UV protection and skin health
Cellular Effects
Benzylidene camphor can have various effects on cells. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Benzylidene camphor involves its ability to absorb UV radiation and dissipate it as heat through photo-induced geometrical isomerization This process helps protect the skin from the harmful effects of UV radiation
Temporal Effects in Laboratory Settings
The effects of Benzylidene camphor can change over time in laboratory settings. For instance, studies have shown that it can degrade over time when exposed to certain conditions
Dosage Effects in Animal Models
The effects of Benzylidene camphor can vary with different dosages in animal models. For example, studies have shown that it can cause abnormal development in zebrafish embryos at high concentrations
Metabolic Pathways
Benzylidene camphor is involved in various metabolic pathways. For instance, it has been shown to undergo degradation through hydroxylation and demethylation pathways
准备方法
Synthetic Routes and Reaction Conditions: Benzylidene camphor can be synthesized through the condensation of camphor with benzaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, resulting in the formation of benzylidene camphor .
Industrial Production Methods: In industrial settings, the production of benzylidene camphor follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .
化学反应分析
Types of Reactions: Benzylidene camphor undergoes various chemical reactions, including:
Oxidation: Benzylidene camphor can be oxidized to form benzylidene camphor sulfonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form benzylidene camphor alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents, such as halogens, nitrating agents, or sulfonating agents, in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzylidene camphor sulfonic acid.
Reduction: Benzylidene camphor alcohol.
Substitution: Various substituted benzylidene camphor derivatives depending on the substituent introduced.
相似化合物的比较
Benzylidene camphor is often compared with other UV filters, such as:
4-Methylbenzylidene camphor (4-MBC): Similar in structure but has a methyl group on the benzylidene ring.
Benzophenone: Another class of UV filters that absorb UV radiation.
Octocrylene: A UV filter that absorbs both UVB and UVA rays.
Uniqueness of Benzylidene Camphor: Benzylidene camphor is unique due to its high stability in UV light and its ability to absorb UV rays effectively. It is less likely to cause allergic reactions compared to some other UV filters and is considered safe for use in cosmetic products at concentrations up to 2% .
属性
CAS 编号 |
15087-24-8 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
(3E)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11+ |
InChI 键 |
OIQXFRANQVWXJF-ACCUITESSA-N |
手性 SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=CC=C3)C)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Key on ui other cas no. |
36275-29-3 15087-24-8 |
Pictograms |
Health Hazard |
同义词 |
3-benzyliden-1,7,7-trimethylbicyclo(2.2.1)heptan-2-on 3-benzylidene campho |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzylidene camphor interact with estrogen receptors?
A1: Research suggests that benzylidene camphor derivatives, particularly 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC), can bind to estrogen receptors (ER), with 4-MBC exhibiting a preference for ER-β. [, , , , , , , ] This binding can lead to the activation of estrogen-responsive genes, mimicking the effects of natural estrogens.
Q2: What are the downstream effects of benzylidene camphor's interaction with endocrine receptors?
A2: Studies in fish and rats have shown that exposure to 3-BC and 4-MBC can lead to various developmental and reproductive effects, including:
- Vitellogenin induction in fish: This indicates estrogenic activity. [, , , , ]
- Delayed puberty in male rats: This suggests disruption of normal hormonal signaling. [, , ]
- Altered reproductive organ weights in both sexes: This indicates interference with reproductive development. [, , , ]
- Impaired sexual behavior in female rats: This suggests effects on the brain and neuroendocrine systems. [, , ]
- Changes in gene expression in the uterus, prostate, and brain: This demonstrates a molecular level impact on endocrine-sensitive tissues. [, , , ]
Q3: Are there concerns regarding human exposure to benzylidene camphor?
A3: While further research is needed to fully understand the potential risks of benzylidene camphor to humans, several factors raise concern:
- Widespread use in sunscreens and cosmetics: This leads to potential for significant human exposure. [, , , , , , ]
- Detection in human milk: This confirms that benzylidene camphor can be absorbed through the skin and pass into breast milk. [, , ]
- Presence in environmental samples: Benzylidene camphor has been detected in wastewater, rivers, lakes, and even fish, indicating potential for widespread environmental contamination and exposure. [, , , , ]
Q4: How does the estrogenic potency of benzylidene camphor compare to natural estrogens or other endocrine disruptors?
A4: Schlumpf et al. [, ] compared the estrogenic potency of 4-MBC and octyl methoxycinnamate (OMC) to ethinylestradiol and isoflavones (phytoestrogens) in uterotrophic assays. While 4-MBC and OMC displayed estrogenic effects, their potency was significantly lower than that of ethinylestradiol. Furthermore, the authors argue that the estrogenic load imposed by these UV filters at realistic exposure levels is likely to be much lower than the exposure to phytoestrogens through diet. []
Q5: What research is being done to assess the safety of benzylidene camphor and other UV filters?
A5: Researchers are investigating:
- Developing sensitive in vitro assays: These use fish or human cell lines to screen for endocrine activity. [, , ]
- Conducting in vivo studies: These use animal models, such as rats and fish, to assess developmental and reproductive toxicity. [, , , , ]
- Monitoring human exposure: This involves analyzing human samples, such as milk and urine, for the presence of UV filters. [, , ]
- Investigating the effects of UV filter mixtures: This is crucial as humans are exposed to a cocktail of chemicals through sunscreen use. [, , ]
Q6: What is the molecular formula and weight of benzylidene camphor?
A6: Benzylidene camphor, without specifying a particular isomer, has the molecular formula C17H20O and a molecular weight of 240.34 g/mol.
Q7: What spectroscopic data is available for characterizing benzylidene camphor?
A7: While the provided research doesn't delve into specific spectroscopic data, common techniques for characterizing benzylidene camphor and its derivatives include:
- Ultraviolet-visible (UV-Vis) spectroscopy: This can be used to study the UV absorption properties, which are crucial for its function as a UV filter. [, , , , ]
Q8: Are there concerns about the photostability of benzylidene camphor in sunscreen formulations?
A8: Photostability is crucial for the effectiveness of UV filters. While benzylidene camphor derivatives are commonly used in sunscreens, some studies have investigated their photostability under UV irradiation. [, ] These studies aim to understand how their UV absorption properties and chemical structure change upon exposure to sunlight, which can impact their long-term effectiveness.
Q9: How is benzylidene camphor incorporated into sunscreen formulations?
A9: Benzylidene camphor is typically used in combination with other UV filters to provide broad-spectrum protection against both UVA and UVB radiation. [, , , ] It is incorporated into various formulations, including emulsions, lotions, and creams, along with excipients that enhance its stability, spreadability, and water resistance. [, , , , ]
Q10: Are there any specific formulation challenges associated with benzylidene camphor?
A10: One study highlighted a potential yellow discoloration issue in formulations containing a dibenzoylmethane derivative and titanium oxide nanopigment. Interestingly, excluding benzylidene camphor-type compounds from the dibenzoylmethane derivatives was suggested to address this discoloration problem. []
Q11: Beyond sunscreens, are there other applications for benzylidene camphor derivatives?
A11: Research suggests potential applications in:
- Antioxidant agents: Some derivatives have shown antioxidant properties in vitro. [, ]
- Anti-inflammatory and anti-allergic treatments: This is an area of ongoing research, with some derivatives showing promise in preclinical studies. []
- Cancer prevention: This is another area of preliminary research, focusing on the potential of certain derivatives to inhibit cancer cell growth. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


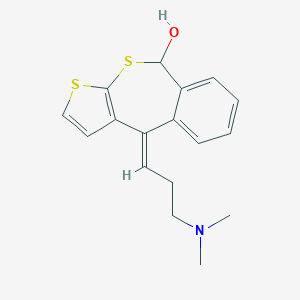

![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
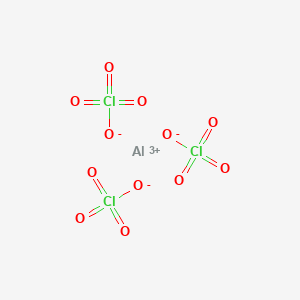
![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)
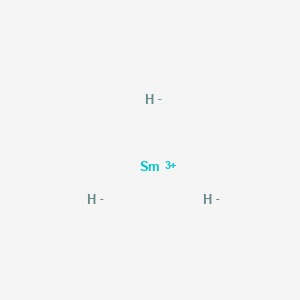
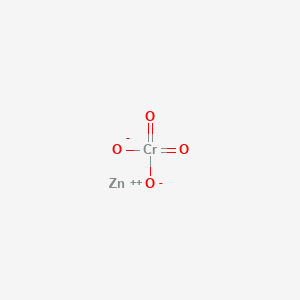
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
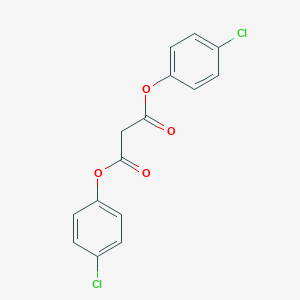
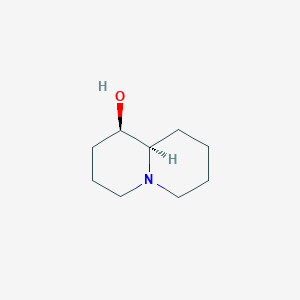
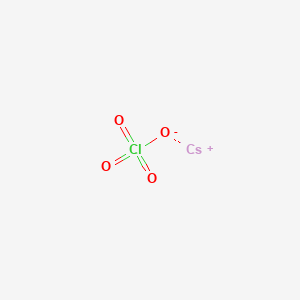
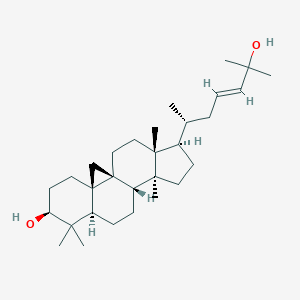
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
